molecular formula C25H29NO6S B6342634 (R)-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid CAS No. 685863-48-3

(R)-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid

Cat. No.: B6342634
CAS No.: 685863-48-3
M. Wt: 471.6 g/mol
InChI Key: INSJGLUXBAUSDX-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid is a compound of interest in the field of organic chemistry. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an amino group, and a tert-butoxycarbonyl (Boc) group. This compound is often used in peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Piperidine for Fmoc deprotection.

    Substituting agents: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

The major products formed from these reactions include the deprotected amino acid, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

®-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The tert-butoxycarbonyl group provides additional protection and can be selectively removed under acidic conditions. This allows for the stepwise assembly of peptides with high precision .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid: Similar in structure but may differ in stereochemistry.

    Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-butanoic acid: Contains a butanoic acid moiety instead of a propionic acid moiety.

    Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-valeric acid: Contains a valeric acid moiety instead of a propionic acid moiety.

Uniqueness

®-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid is unique due to its specific stereochemistry and the presence of both Fmoc and Boc protecting groups. This combination provides a high degree of stability and reactivity, making it particularly useful in peptide synthesis .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6S/c1-25(2,3)32-22(27)12-13-33-15-21(23(28)29)26-24(30)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,26,30)(H,28,29)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSJGLUXBAUSDX-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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